molecular formula C24H27N5O2 B12005121 1,3-dimethyl-8-[(2-phenylethyl)amino]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-8-[(2-phenylethyl)amino]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12005121
M. Wt: 417.5 g/mol
InChI Key: CBKHFTIKKJOFHI-UHFFFAOYSA-N
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Description

1,3-DI-ME-8-((2-PH-ETHYL)AMINO)-7-(3-PH-PROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes multiple methyl groups, phenyl groups, and amino substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DI-ME-8-((2-PH-ETHYL)AMINO)-7-(3-PH-PROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of methyl groups, phenyl groups, and amino substitutions. Common reagents used in these reactions include methyl iodide, phenyl ethylamine, and phenyl propyl bromide. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-DI-ME-8-((2-PH-ETHYL)AMINO)-7-(3-PH-PROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and phenyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often require the use of nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions include various substituted purine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

1,3-DI-ME-8-((2-PH-ETHYL)AMINO)-7-(3-PH-PROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1,3-DI-ME-8-((2-PH-ETHYL)AMINO)-7-(3-PH-PROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-DI-ME-9-(2-OXO-2-PH-ETHYL)-8-(1-PIPERIDINYL)-3,9-DIHYDRO-1H-PURINE-2,6-DIONE
  • 1,3-DIMETHYL-7-(2-OXO-2-PH-ET)-8-(1-PIPERIDINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
  • 1,3-DI-ME-7-(1-ME-2-OXOPROPYL)-8-(1-PIPERIDINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Uniqueness

1,3-DI-ME-8-((2-PH-ETHYL)AMINO)-7-(3-PH-PROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific combination of methyl, phenyl, and amino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

1,3-dimethyl-8-(2-phenylethylamino)-7-(3-phenylpropyl)purine-2,6-dione

InChI

InChI=1S/C24H27N5O2/c1-27-21-20(22(30)28(2)24(27)31)29(17-9-14-18-10-5-3-6-11-18)23(26-21)25-16-15-19-12-7-4-8-13-19/h3-8,10-13H,9,14-17H2,1-2H3,(H,25,26)

InChI Key

CBKHFTIKKJOFHI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCC3=CC=CC=C3)CCCC4=CC=CC=C4

Origin of Product

United States

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